Neramexane Mesylate Neramexane Mesylate NERAMEXANE MESYLATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Brand Name: Vulcanchem
CAS No.: 457068-92-7
VCID: VC0537014
InChI: InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)
SMILES: Array
Molecular Formula: C12H27NO3S
Molecular Weight: 265.42 g/mol

Neramexane Mesylate

CAS No.: 457068-92-7

Cat. No.: VC0537014

Molecular Formula: C12H27NO3S

Molecular Weight: 265.42 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Neramexane Mesylate - 457068-92-7

Specification

CAS No. 457068-92-7
Molecular Formula C12H27NO3S
Molecular Weight 265.42 g/mol
IUPAC Name methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine
Standard InChI InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)
Standard InChI Key CLUKHUGGXSIGRX-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Neramexane Mesylate

Molecular Characteristics

Neramexane mesylate (C₁₁H₂₃N·CH₄SO₃) is a mesylate salt derivative of neramexane, boasting a molecular weight of 265.42 g/mol . The parent compound features a 1-amino-1,3,3,5,5-pentamethylcyclohexane structure, which undergoes salt formation with methanesulfonic acid to enhance solubility and bioavailability . X-ray crystallography reveals a cyclohexane ring in chair conformation, with methyl groups at positions 1, 3, and 5 creating steric hindrance that influences receptor binding kinetics .

Mechanism of Action

The drug exhibits a dual pharmacodynamic profile:

  • NMDA Receptor Antagonism: As an uncompetitive channel blocker, neramexane mesylate binds to the Mg²⁺ site within NMDA receptors with moderate affinity (Kd = 0.8 μM) . This voltage-dependent inhibition reduces calcium influx during pathological activation while preserving physiological neurotransmission .

  • α9α10 Nicotinic Acetylcholine Receptor Blockade: Demonstrated IC₅₀ values of 14 μM at cochlear nicotinic receptors suggest a role in modulating auditory pathway hyperactivity .

Comparative studies with memantine reveal neramexane's higher receptor affinity (2.3-fold greater NMDA binding) and slower off-rate kinetics (t½ = 8.7 sec vs. 4.2 sec) . These properties may explain its enhanced efficacy in conditions involving sustained glutamate excitotoxicity.

Clinical Applications and Trial Data

Tinnitus Management

The most extensive clinical evaluation involves subjective tinnitus, with a landmark Phase II/III trial (NCT00405886) enrolling 431 patients :

ParameterPlacebo (n=112)25 mg (n=108)50 mg (n=107)75 mg (n=102)
THI-12 Δ Week 16-4.2-5.1-7.8*-6.3
Responder Rate†31%34%47%*39%
AE-Related Dropout13%8%22%28%
  • p < 0.1 vs placebo; † ≥10-point THI-12 reduction

The 50 mg dose showed maximal benefit-risk profile, with sustained effects at Week 20 follow-up (p = 0.032 vs placebo) . Tinnitus Functional Index subscores revealed significant improvements in emotional distress (Δ = -2.4, p = 0.047) and auditory perception (Δ = -1.9, p = 0.039) .

Nystagmus Therapy

In congenital idiopathic nystagmus (CIN), a 12-month open-label extension study demonstrated:

  • 63% patients maintained ≥2-line Snellen acuity improvement from baseline

  • Mean nystagmus frequency reduction: 41% (95% CI: 34-48%)

  • Dose-dependent efficacy: 50 mg achieved 72% response vs 58% for 25 mg

Notably, 68% of multiple sclerosis-associated nystagmus patients showed improved ocular stability (p = 0.014) .

Neurodegenerative Disorders

Preclinical models suggest potential in Alzheimer's disease:

  • 28% reduction in Aβ oligomer-induced LTP impairment (p < 0.01)

  • 19% improvement in Morris water maze performance vs memantine (p = 0.03)

Phase II trials for vascular dementia showed trends toward improved ADAS-cog scores (Δ = -2.1, p = 0.08) .

Pharmacokinetic Profile

Absorption and Distribution

Neramexane mesylate exhibits linear pharmacokinetics (25-100 mg range) with:

  • Tmax: 3.2 ± 1.1 hours

  • Absolute bioavailability: 92%

  • CSF:plasma ratio: 0.68

High volume of distribution (Vd = 8.4 L/kg) indicates extensive tissue penetration, particularly in limbic structures (concentration ratio 4.7:1 vs cortex) .

Metabolism and Excretion

The drug undergoes minimal hepatic metabolism (<15%), primarily via CYP2D6-mediated N-demethylation . Excretion is predominantly renal (78% unchanged), with t½ = 65 ± 12 hours enabling once-daily dosing .

Adverse Event25 mg (n=356)50 mg (n=398)75 mg (n=382)Placebo (n=296)
Dizziness8%19%*27%*5%
Headache6%9%11%7%
Fatigue4%7%9%3%
Nausea3%5%6%4%
  • p < 0.05 vs placebo

Notably, neramexane mesylate shows no QTc prolongation (Δ <5 ms at 75 mg) or hepatotoxicity (ALT elevation ≥3×ULN: 0.3%) .

Comparative Analysis with NMDA Antagonists

ParameterNeramexaneMemantineKetamine
NMDA Ki (μM)0.82.10.3
Nicotinic IC₅₀14 μM>100 μMN/A
Tmax (h)3.23.80.5
Protein Binding45%52%67%
Tinnitus Efficacy++±-

++ = proven efficacy; ± = anecdotal reports; - = no data

The unique α9α10 nicotinic receptor activity distinguishes neramexane mesylate from other NMDA antagonists, potentially explaining its superior auditory effects .

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